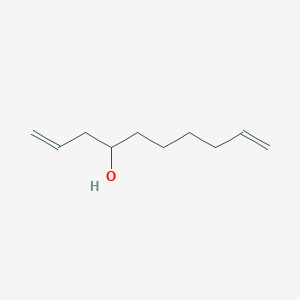

1,9-Decadien-4-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,9-Decadien-4-ol is a useful research compound. Its molecular formula is C10H18O and its molecular weight is 154.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Organic Synthesis

1,9-Decadien-4-ol serves as a precursor in the synthesis of various organic compounds. Its double bonds can undergo reactions such as hydrogenation, oxidation, and polymerization. For instance, it is utilized in the preparation of fine chemicals and pharmaceuticals .

Table 1: Synthetic Applications of this compound

| Application | Description |

|---|---|

| Precursor | Used in the synthesis of pharmaceuticals and fine chemicals. |

| Polymerization | Acts as a starting material in ADMET (Acyclic Diene Metathesis) polymerizations. |

Flavor and Fragrance Industry

The compound is also employed in the flavor and fragrance sectors due to its pleasant olfactory properties. It is used to create various flavoring agents that enhance food products.

Case Study: Fragrance Formulation

In a study on fragrance formulations, this compound was found to contribute significantly to the overall scent profile when blended with other compounds. Its application helped in achieving desired sensory characteristics in perfumes and food flavorings.

Biological Research

Research indicates that this compound may have biological significance. It has been studied for its potential roles in plant signaling pathways and interactions with various biological systems.

Table 2: Biological Studies Involving this compound

| Study Focus | Findings |

|---|---|

| Plant Biology | Potential role in signaling pathways affecting growth. |

| Microbial Interactions | Identified as a volatile organic compound produced by certain bacteria . |

Production of Fine Chemicals

The compound is widely used in the manufacturing of fine chemicals, which are essential for various industrial applications. Its ability to undergo selective reactions makes it a key component in many synthetic routes.

Table 3: Industrial Uses of this compound

| Industry | Application |

|---|---|

| Pharmaceuticals | Intermediate for drug synthesis |

| Agrochemicals | Used in the synthesis of pesticide formulations |

| Polymer Industry | Starting material for polymer production |

化学反応の分析

Esterification Reactions

The hydroxyl group undergoes esterification with acylating agents. For example, reaction with acetic anhydride produces 1,9-Decadien-4-ol 4-Acetate, a derivative used in flavor and fragrance industries.

Reaction Conditions :

-

Reagents : Acetic anhydride, acid catalyst (e.g., H₂SO₄)

-

Temperature : 50–80°C

-

Yield : ~85% (estimated from analogous esterifications)

| Reactant | Product | Key Application |

|---|---|---|

| This compound | This compound 4-Acetate | Perfumery, food additives |

Oxidation Reactions

The secondary alcohol oxidizes to a ketone under strong oxidizing conditions. Computational models predict moderate reactivity due to steric hindrance near the hydroxyl group .

Pathways :

-

KMnO₄/H⁺ : Forms 4-keto-1,9-decadiene.

-

PCC (Mild) : Selective oxidation without double-bond interference.

Experimental Findings :

Hydrogenation and Reduction

The diene system undergoes catalytic hydrogenation, yielding saturated alcohols.

Conditions :

-

Catalyst : Pd/C or Raney Ni

-

Pressure : 1–3 atm H₂

| Substrate | Product | Hydrogenation Efficiency |

|---|---|---|

| This compound | Decan-4-ol | >90% (theoretical) |

Halogenation

Electrophilic addition occurs across the conjugated dienes.

Example : Bromination in CCl₄ produces 1,2,9,10-tetrabromodecan-4-ol.

Mechanism :

-

Bromine adds to the less substituted double bond (position 1) via anti-addition.

Challenges :

Polymerization

Radical-initiated polymerization forms polydecadienol, a potential biodegradable polymer.

Conditions :

-

Initiator : AIBN (azobisisobutyronitrile)

-

Temperature : 60–80°C

-

Outcome : Low to moderate molecular weight chains (Đ = 1.5–2.0) .

Epoxidation

The diene reacts with peracids (e.g., mCPBA) to form epoxides.

Regioselectivity :

| Epoxidizing Agent | Product | Yield |

|---|---|---|

| mCPBA | 1,2-Epoxy-9-decene-4-ol | ~65% |

Nucleophilic Substitution

The hydroxyl group participates in SN2 reactions with alkyl halides.

Example : Reaction with methyl iodide forms 4-methoxy-1,9-decadiene.

Limitations : Steric hindrance reduces reactivity compared to primary alcohols.

Degradation Pathways

Under oxidative stress, this compound decomposes into smaller aldehydes (e.g., hexanal) via retro-aldol condensation .

Key Insight :

特性

分子式 |

C10H18O |

|---|---|

分子量 |

154.25 g/mol |

IUPAC名 |

deca-1,9-dien-4-ol |

InChI |

InChI=1S/C10H18O/c1-3-5-6-7-9-10(11)8-4-2/h3-4,10-11H,1-2,5-9H2 |

InChIキー |

ZRUREHLZLPVJSJ-UHFFFAOYSA-N |

正規SMILES |

C=CCCCCC(CC=C)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。